3-chloro-1-methyl-5-nitro-1H-indazole
Overview
Description
3-chloro-1-methyl-5-nitro-1H-indazole is a heterocyclic compound . It contains nitrogen and three methyl groups . It has been shown to have anti-inflammatory properties in vitro .
Synthesis Analysis
The synthesis of 1H-indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps . For instance, one method involves the reaction with tin (II) chloride dihydrate in ethanol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure . For instance, its UV maxima in ethanol are at 221 nm and 310 nm . Its FT-IR spectrum shows peaks at 2990 cm-1 for CH aliphatic, 3090 cm-1 for CH aromatic, 3410 cm-1 for NH, 1690 cm-1 for C=O of Chalcone, 1580 cm-1 for C=C of α-β unsaturated system, and 680 cm-1 for C-Br .Scientific Research Applications
Crystal Structure Analysis
The molecule of 3-chloro-1-methyl-5-nitro-1H-indazole has been structurally analyzed, revealing its composition of fused five- and six-membered rings connected to a chlorine atom, nitro, and methyl groups. This indazole system is essentially planar, and its crystal structure does not exhibit classical hydrogen bonds. A notable feature is a dimer formation through a close contact between a nitro-O atom and the chlorine atom, indicating potential for molecular interactions in various applications (Kouakou et al., 2015).
Synthesis and Biological Applications
A series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were synthesized from 6-nitro-1H-indazole. These compounds showed significant antibacterial, antifungal, and antitubercular activities, alongside notable anti-inflammatory activity in vivo. This research highlights the potential of this compound derivatives in pharmaceutical and medicinal chemistry (Samadhiya et al., 2012).
Antileishmanial Properties
Recent studies have demonstrated the antileishmanial potency of novel 3-chloro-6-nitro-1H-indazole derivatives. These compounds were synthesized via 1,3-dipolar cycloaddition and tested for their biological efficacy against Leishmania major. The results showed significant growth inhibition, underlining the potential of these derivatives in treating leishmaniasis. Molecular docking and dynamics simulations further supported the promising role of these compounds in antileishmanial therapy (Abdelahi et al., 2021).
Corrosion Inhibition
This compound has also been explored in the field of material science for its corrosion inhibition properties. A derivative, namely 2-(3-chloro-5-nitro-1H-indazol-1-yl) acetic acid, was synthesized and used as a corrosion inhibitor for mild steel in acidic media. The compound showed remarkable inhibition efficiency, highlighting its utility in protecting metals against corrosion (Boulhaoua et al., 2021).
Antibacterial Activities
The new heterocyclic system isoxazolo[4,3-e]indazole, synthesized from 1-methyl-5-nitro-1H-indazole, showed notable antibacterial activities against both Gram-positive and Gram-negative bacteria. This discovery presents a new avenue for the development of antibacterial agents based on indazole derivatives (Ghaemi & Pordel, 2016).
Safety and Hazards
Future Directions
The future directions for research on 3-chloro-1-methyl-5-nitro-1H-indazole and related compounds are likely to focus on their potential medicinal applications. Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles .
Properties
IUPAC Name |
3-chloro-1-methyl-5-nitroindazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-7-3-2-5(12(13)14)4-6(7)8(9)10-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWWRNXXKVIRTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286724 | |
Record name | 3-Chloro-1-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74209-24-8 | |
Record name | 3-Chloro-1-methyl-5-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74209-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.